molecular formula C19H24N4O2 B2565385 3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034605-90-6

3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2565385
CAS RN: 2034605-90-6
M. Wt: 340.427
InChI Key: ONISMKIBNWAFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Propoxyphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one, also known as PPAP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PPAP is a synthetic compound that was first synthesized in 2011 by a group of researchers from the University of Michigan. Since then, several studies have been conducted to explore the various properties and potential applications of this compound.

Scientific Research Applications

Antimicrobial and Antitubercular Applications

A variety of synthesized pyrimidine-azetidinone analogs have shown significant potential in antimicrobial and antitubercular activities. Studies reveal that these compounds exhibit considerable efficacy against bacterial and fungal strains, including Mycobacterium tuberculosis. The synthesis approach often involves the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to the desired azetidinone analogs. These analogs are tested for their antimicrobial activity against a range of bacterial and fungal species, showing promising results that guide the design of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Biochemical Activities

Research into pyrimidine and azetidinone derivatives extends into the exploration of their biochemical activities, including their role as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrase. These activities are crucial for developing therapeutic agents targeting various diseases and conditions. The innovative synthesis methods and subsequent testing for enzyme inhibition highlight the versatility and potential of pyrimidine-azetidinone compounds in medicinal chemistry and drug design (Taslimi et al., 2018).

Anticancer and Antiproliferative Effects

Certain pyrimidine-azetidinone derivatives have been identified with potent antiproliferative properties, targeting specific cancer cell lines. The exploration of structure-activity relationships among these compounds facilitates the discovery of new antitumor agents. This research underscores the importance of molecular design in developing effective anticancer drugs, with some compounds exhibiting inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis (Greene et al., 2016).

Photophysical Properties and Sensing Applications

The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their application in developing pH sensors and logic gates. These compounds' unique photophysical properties, including solid-state fluorescence and solvatochromism, open up new avenues for sensing applications and the development of novel colorimetric sensors (Yan et al., 2017).

properties

IUPAC Name

3-(4-propoxyphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-12-25-17-7-4-15(5-8-17)6-9-18(24)23-13-16(14-23)22-19-20-10-3-11-21-19/h3-5,7-8,10-11,16H,2,6,9,12-14H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONISMKIBNWAFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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